molecular formula C7H7N3O B8352212 5-Methyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

5-Methyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one

Cat. No. B8352212
M. Wt: 149.15 g/mol
InChI Key: GZBSSQWJJDFKHX-UHFFFAOYSA-N
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Patent
US05753664

Procedure details

A solution of methylhydrazine (4.84 g) and 3-ethoxycarbonyl-2-formylpyrrole (3.34 g) in ethanol (30 ml) was refluxed for 2 hours. After cooling to room temperature, concentrated sulfuric acid (0.7 ml) was added and the mixture was further refluxed for 19 hours. The reaction was stopped by adding water and the reaction mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (developer; dichloromethane: methanol=19:1) to provide the title compound as white powder (1.81 g; yield 61%). 1 H-NMR (DMSO-d6) δ: 3.68(3H,s), 6.65(1H,d,J=2.8Hz), 7.42(1H,t,J=2.8Hz), 8.17(1H,s), 12.02(1H,m).
Name
methylhydrazine
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].C([O:6][C:7]([C:9]1[CH:13]=[CH:12][NH:11][C:10]=1[CH:14]=O)=O)C.S(=O)(=O)(O)O.O>C(O)C>[CH3:1][N:2]1[C:7](=[O:6])[C:9]2[CH:13]=[CH:12][NH:11][C:10]=2[CH:14]=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
4.84 g
Type
reactant
Smiles
CNN
Name
Quantity
3.34 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further refluxed for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developer; dichloromethane: methanol=19:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C(C1=O)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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